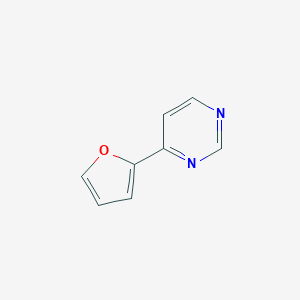

4-(Furan-2-yl)pyrimidine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

17749-82-5 |

|---|---|

分子式 |

C8H6N2O |

分子量 |

146.15 g/mol |

IUPAC 名称 |

4-(furan-2-yl)pyrimidine |

InChI |

InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H |

InChI 键 |

JJVYEIIAFBXFEX-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=NC=NC=C2 |

规范 SMILES |

C1=COC(=C1)C2=NC=NC=C2 |

同义词 |

Pyrimidine, 4-(2-furanyl)- (9CI) |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Furan 2 Yl Pyrimidine and Its Derivatives

Strategic Approaches to Construct the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring system is a foundational aspect of synthesizing 4-(furan-2-yl)pyrimidine. Modern synthetic methods often employ multi-component reactions to build the heterocyclic core in a single step, while other strategies focus on the functionalization of a pre-existing pyrimidine ring.

Multi-Component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Biginelli reaction, a classic MCR, and its variations have been successfully adapted for the synthesis of furan-substituted dihydropyrimidines. This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). By using furan-2-carbaldehyde as the aldehyde component, the furan (B31954) moiety can be directly incorporated at the C-4 position of the pyrimidine ring.

Recent research has focused on the synthesis of novel 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters through a Biginelli-type reaction. wikipedia.orgrsc.orgconicet.gov.ar In these syntheses, a mixture of furan-2-carbaldehyde, an appropriate acetoacetate (B1235776) ester, and thiourea are refluxed in absolute ethanol (B145695) with a catalytic amount of ferric chloride. conicet.gov.ar This method has been used to produce a series of ester derivatives with varying yields. wikipedia.orgrsc.orgconicet.gov.ar Another study reports the use of para-toluenesulfonic acid (PTSA) as an efficient catalyst for the Biginelli reaction to synthesize 1,2,3,4-tetrahydropyrimidine carboxamide derivatives featuring a furan group at the fourth position. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Furan-2-carbaldehyde | Ethyl acetoacetate | Thiourea | Ferric chloride | Ethanol | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | conicet.gov.ar |

| Furan-2-carbaldehyde | Methyl acetoacetate | Thiourea | Ferric chloride | Ethanol | Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | wikipedia.org |

| Aryl aldehyde (including furan-2-carbaldehyde) | 3-Oxo-N-(2-oxo-1,2-dihydropyrimidin-4-yl)butanamide | Urea or Thiourea | p-Toluene sulphonic acid (PTSA) | Ethanol | 1,2,3,4-Tetrahydropyrimidine carboxamide derivatives | mdpi.com |

The reaction of 1,3-dielectrophiles with N,N-binucleophiles such as guanidine (B92328) and thiourea is a fundamental strategy for pyrimidine synthesis. Arylmethylidene derivatives of furan-2(3H)-ones serve as valuable precursors, containing the necessary electrophilic centers for cyclization with these binucleophiles. organic-chemistry.orgmdpi.com

The reaction of 3-[(2-oxo-5-phenylfuran-3-ylidene)methyl]-4H-chromen-4-ones with guanidine in the presence of sodium ethoxide in boiling ethanol leads to the formation of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones. organic-chemistry.org This transformation involves the construction of a pyrimidine ring that is linearly bound to the furan-2-one fragment. organic-chemistry.org The use of N,N-binucleophiles is a powerful method for creating nitrogen-containing heterocyclic systems with two nitrogen atoms. organic-chemistry.orgmdpi.com

| Furan-Containing Substrate | N,N-Binucleophilic Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-[(2-Oxo-5-phenylfuran-3-ylidene)methyl]-4H-chromen-4-one | Guanidine | Sodium ethoxide, Ethanol, reflux | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-one | 78% | organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Strategies for Pyrimidine Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and have been extensively used to functionalize pyrimidine rings. These methods allow for the precise introduction of aryl and heteroaryl substituents, including the furan moiety, onto a pre-formed pyrimidine scaffold.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a premier method for creating aryl-heteroaryl linkages. This reaction is noted for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.

The synthesis of 5-(furan-3-yl)pyrimidine (B15053580) has been achieved via a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) and 3-furanylboronic acid. orgsyn.org This procedure utilizes NiCl₂(PCy₃)₂ as the catalyst and K₃PO₄ as the base in tert-amyl alcohol, affording the product in high yield. orgsyn.org Palladium-catalyzed Suzuki couplings have also been employed to functionalize pyrimidine rings. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with various aryl and heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst to produce novel pyrimidine analogs. researchgate.net Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be an efficient method for regioselective C4-substitution. nih.gov

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 5-(Furan-3-yl)pyrimidine | 83% | orgsyn.org |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | Good yields | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | - | 4-Phenyl-2-chloropyrimidine | 74% | nih.gov |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Stille, Negishi, and Hiyama couplings are effective for introducing furan moieties onto pyrimidine rings. The Stille reaction utilizes organostannanes, the Negishi reaction employs organozinc reagents, and the Hiyama coupling uses organosilanes.

A direct palladium-catalyzed coupling has been achieved between 5-iodouridine (B31010) (a pyrimidine derivative) and furan. nih.gov This reaction used Pd(dba)₂ as the catalyst in the presence of TBAF in DMF to selectively yield 5-(furan-2-yl)uridine. nih.gov The Stille coupling has also been used to introduce furan groups; for example, coupling tributyl(furan-2-yl)stannane with a halogenated pyrimidine in the presence of a palladium catalyst. wikipedia.org The Negishi coupling offers a milder alternative to other methods and has been successfully applied to the coupling of zincated furans with halogenated pyrimidines. rsc.org

| Coupling Reaction | Pyrimidine Substrate | Furan Reagent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Direct C-H Arylation | 5-Iodouridine | Furan | Pd(dba)₂ | TBAF, DMF | 5-(Furan-2-yl)uridine | nih.gov |

| Stille Coupling | Halogenated Pyrimidine | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ | - | Furan-substituted pyrimidine | wikipedia.org |

| Negishi Coupling | Halogenated Pyrimidine | Furylzinc reagent | Palladium catalyst | - | Furan-substituted pyrimidine | rsc.org |

Nickel-Catalyzed Approaches to Bis(heterocyclic) Frameworks

The construction of bis(heterocyclic) frameworks, which feature two interconnected heterocyclic rings, is a significant area of organic synthesis. While palladium catalysts have traditionally dominated cross-coupling reactions, nickel catalysis has emerged as a powerful and cost-effective alternative. orgsyn.org Nickel is more abundant and less expensive than palladium, and it possesses a unique ability to activate a wider range of electrophilic coupling partners. orgsyn.org

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds between two different heterocyclic rings, such as furan and pyrimidine. orgsyn.orgnih.gov These reactions typically involve the coupling of a heteroaryl halide with a heteroaryl boronic acid. For instance, the synthesis of 5-(furan-3-yl)pyrimidine has been successfully demonstrated on a gram scale by coupling 5-bromopyrimidine with 3-furanylboronic acid using a low loading (0.5 mol%) of the air-stable nickel precatalyst, NiCl₂(PCy₃)₂. nih.govorgsyn.org This reaction proceeds in high yield in green solvents like tert-amyl alcohol. orgsyn.orgorgsyn.org

The versatility of this methodology allows for the coupling of various heterocyclic halides (chlorides, bromides, iodides) and phenol-derived electrophiles (carbamates, mesylates) with different aryl and heteroaryl boronic acids. orgsyn.org The use of sterically bulky and electron-rich N-heterocyclic carbene (NHC) ligands can further enhance the catalytic activity of nickel complexes. nih.govnih.gov These catalysts are effective for a variety of transformations, including reductive couplings and N-arylations. nih.govnih.gov

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling for Bis(heterocycle) Synthesis nih.govorgsyn.org

| Heterocyclic Halide | Boronic Acid | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%) | t-Amyl alcohol | 97% |

| 3-Chloropyridine | Pyridylboronic acid | NiCl₂(PCy₃)₂ (1 mol%) | t-Amyl alcohol | Good to Excellent |

| 5-Bromopyrimidine | Thiophenylboronic acid | NiCl₂(PCy₃)₂ (1 mol%) | t-Amyl alcohol | Good to Excellent |

Selective Functionalization of the this compound Scaffold

Following the initial synthesis of the core this compound structure, subsequent functionalization of either the pyrimidine or furan ring is crucial for developing a library of derivatives with diverse properties.

Regioselective Derivatization on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. scispace.com This inherent electronic property makes positions 2, 4, and 6 susceptible to nucleophilic attack. scispace.com Consequently, nucleophilic substitution reactions are a primary strategy for derivatizing the pyrimidine moiety. For example, chloro-substituted pyrimidines can react with various nucleophiles to introduce new functional groups.

Modern synthetic methods also allow for the direct C-H functionalization of pyrimidines, offering a more atom-economical approach to derivatization. colab.ws Fused pyrimidine systems, such as thieno[3,2-d]pyrimidines, can undergo nucleophilic substitution at the C4 position after conversion to a 4-chloro derivative. bohrium.com The behavior of aminopyrimidine derivatives towards electrophilic reagents has also been investigated to create more complex structures. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Furan Moiety

In contrast to the electron-poor pyrimidine ring, the furan ring is an electron-rich aromatic system. This makes it highly reactive towards electrophilic substitution. msu.edu The reaction typically occurs at the C2 or C5 position, as the cationic intermediate formed during the reaction is stabilized by resonance. quora.comquora.com In this compound, the C2 position of the furan is already substituted, so electrophilic attack is directed to the C5 position. Standard electrophilic substitution reactions applicable to furan include:

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Bromination or chlorination can occur, often under mild conditions to avoid polyhalogenation. pharmaguideline.com For example, bromination with N-bromosuccinimide (NBS) in a solvent like DMF can achieve monobromination.

Sulfonation: Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. pharmaguideline.com

The pyrimidine ring, being electron-withdrawing, can influence the reactivity of the attached furan ring. This electron-withdrawing effect can make the furan moiety more susceptible to nucleophilic aromatic substitution, particularly if an activating group is present. pharmaguideline.com

Table 2: Regioselectivity of Substitution on the Furan Ring quora.comquora.com

| Reaction Type | Preferred Position | Reason |

|---|---|---|

| Electrophilic Substitution | C5 | The intermediate carbocation is more stabilized by resonance (3 resonance forms) compared to attack at C3 or C4 (2 resonance forms). |

Post-Synthetic Modifications and Heterocycle Fusion Strategies

Post-synthetic modification involves using the this compound scaffold as a building block to construct more complex, fused heterocyclic systems. This strategy is vital for creating novel chemical entities with unique three-dimensional structures.

One common approach is the construction of an additional ring fused to the pyrimidine moiety. For example, starting from appropriately functionalized precursors, one can synthesize fused systems like thieno[3,2-d]pyrimidines. bohrium.comresearchgate.net This can involve the cyclization of a precursor that contains both the furan-pyrimidine core and the necessary functional groups to form the new thiophene (B33073) ring. researchgate.net Similarly, strategies exist for fusing a pyridine (B92270) ring to a furan, creating furo-pyridine structures like furo[2,3-b]pyridine. ias.ac.in These syntheses often start with a pre-functionalized furan ring, such as one bearing an amino group, which then participates in the pyridine ring formation. ias.ac.in The combination of a furan ring with pyrimidine can lead to the formation of furopyrimidine derivatives, which have shown biological relevance. beilstein-journals.orgresearchgate.net Cyclocondensation reactions are also employed to create fused systems, such as pyrimido[1,2-a]pyrimidines, from aminopyrimidine precursors. researchgate.net

Reactivity and Reaction Mechanisms of the 4 Furan 2 Yl Pyrimidine Core

Electron Density Distribution and Aromaticity Considerations

The aromaticity of 4-(Furan-2-yl)pyrimidine is a composite of the individual aromatic characteristics of the furan (B31954) and pyrimidine (B1678525) rings. Both rings are cyclic, planar, and fully conjugated, fulfilling the primary criteria for aromaticity. masterorganicchemistry.com The furan ring contains six π-electrons (four from the carbon atoms and two from one of the oxygen's lone pairs), satisfying Hückel's rule (4n+2, where n=1). masterorganicchemistry.compharmaguideline.comlibretexts.org Similarly, the pyrimidine ring is an aromatic system. The key difference lies in the electron distribution. The oxygen atom in the furan ring acts as an electron-donating group, increasing the π-electron density on the ring's carbon atoms. chemenu.com Conversely, the two nitrogen atoms in the pyrimidine ring are electronegative, withdrawing electron density from the ring and making it electron-deficient. researchgate.netidc-online.com This results in a molecule with a distinct "push-pull" electronic character, where the furan ring is a nucleophilic domain and the pyrimidine ring is an electrophilic one.

The differing electron densities of the two rings lead to a clear distinction in their reactivity. The electron-rich furan ring is highly activated towards electrophilic attack, with reactivity significantly greater than that of benzene. chemicalbook.compearson.com In contrast, the electron-deficient pyrimidine ring is deactivated towards electrophiles but is susceptible to nucleophilic attack.

This disparity dictates the site of reaction for different reagents. Electrophilic substitution reactions will preferentially occur on the furan ring, while nucleophilic substitutions are favored on the pyrimidine ring. The order of aromaticity, and inversely, reactivity towards electrophiles, among common five-membered heterocycles is generally considered to be Thiophene (B33073) > Pyrrole > Furan. pharmaguideline.com Furan's lower resonance energy (18 kcal/mol compared to 29 kcal/mol for thiophene) makes it less stable and more reactive. chemicalbook.com The pyrimidine ring's electron deficiency is a result of the inductive effect of its two nitrogen atoms, which makes it a weaker base than pyridine (B92270). idc-online.com

| Ring System | Electronic Nature | Preferred Reaction Type | Relative Reactivity (Electrophilic Attack) |

| Furan | π-Excessive (Electron-Rich) | Electrophilic Substitution | High |

| Pyrimidine | π-Deficient (Electron-Poor) | Nucleophilic Substitution | Low |

Substituents on either the furan or pyrimidine ring can significantly modify the reactivity of the this compound molecule.

On the Furan Ring: Electron-donating groups (EDGs) will further increase the electron density of the furan ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) will decrease the ring's nucleophilicity, making electrophilic substitution more difficult. pharmaguideline.com The presence of EWGs, such as a nitro group, can, however, activate the furan ring for nucleophilic substitution, a reaction that is otherwise very difficult. quimicaorganica.org

On the Pyrimidine Ring: The introduction of EWGs on the pyrimidine ring will further decrease its electron density, making it even more susceptible to nucleophilic attack. For instance, a chloro substituent at the C4 position of a pyrimidine ring is known to be labile and readily displaced by nucleophiles. rsc.org An attached tetrazole ring, acting as an electron-withdrawing group, can also enhance the reactivity of the pyrimidine system towards nucleophilic addition. nih.gov EDGs, on the other hand, will reduce the ring's electrophilicity, making nucleophilic substitution less favorable.

Oxidative and Reductive Transformation Pathways

The distinct electronic natures of the furan and pyrimidine rings also influence their behavior under oxidative and reductive conditions.

The electron-rich furan ring is susceptible to oxidation, which often leads to ring-opening. pharmaguideline.com Depending on the oxidizing agent and reaction conditions, various products can be obtained. researchgate.net A common mechanism for the oxidation of furans involves the formation of an endoperoxide intermediate. researchgate.net This intermediate can then rearrange or be further oxidized to yield 1,4-dicarbonyl compounds or derivatives of maleic acid. researchgate.netrsc.org For example, vapor-phase catalytic oxidation of furan derivatives over vanadium-based catalysts typically produces maleic acid. researchgate.net This susceptibility to oxidative cleavage makes the furan moiety a versatile synthon in organic chemistry. researchgate.net

In contrast to the furan ring, the electron-deficient pyrimidine ring is more prone to reduction. The most common catabolic pathway for pyrimidines in many organisms is reductive. umich.edu Chemical reduction of the pyrimidine ring can also be achieved. For instance, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH₄) surprisingly yields ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate as the major product, indicating that the heterocyclic ring is reduced in preference to the ester group. researchgate.net This highlights the propensity of the electron-poor pyrimidine system to accept a hydride ion, typically at the 5-position, followed by protonation at the 6-position. umich.eduresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

Electrophilic Reactivity: The molecule is highly reactive towards electrophiles, with the reaction site being the furan ring. Electrophilic substitution on furan occurs preferentially at the C5 position (the other α-position relative to the oxygen atom), as the cationic intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at a β-position (two resonance structures). chemicalbook.comquora.compearson.comonlineorganicchemistrytutor.com Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur selectively on the furan moiety of this compound.

Nucleophilic Reactivity: The pyrimidine ring is the center for nucleophilic reactivity. Nucleophilic aromatic substitution (SNAr) is a key reaction for this part of the molecule. In pyrimidine systems with leaving groups at both C2 and C4, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This is because the anionic Meisenheimer-type intermediate formed upon attack at C4 is more stable. Therefore, in a substituted this compound bearing a suitable leaving group (e.g., a halogen) on the pyrimidine ring, nucleophiles would be expected to attack the pyrimidine ring, not the furan ring. rsc.org

| Reaction Type | Preferred Ring | Regioselectivity | Rationale |

| Electrophilic Substitution | Furan | C5-position of furan | More stable cationic intermediate (3 resonance structures). chemicalbook.comonlineorganicchemistrytutor.com |

| Nucleophilic Substitution | Pyrimidine | C4/C6-positions of pyrimidine | More stable anionic (Meisenheimer) intermediate. stackexchange.com |

Nucleophilic Aromatic Substitution on Pyrimidine Systems

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying this heterocycle. nih.govmasterorganicchemistry.com This reactivity is particularly pronounced at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. Nucleophilic attack at these positions generates a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atoms. nih.govstackexchange.com This stabilization lowers the activation energy for the reaction.

Generally, for pyrimidines bearing a leaving group (such as a halogen), the reactivity towards nucleophiles follows the order of positions 4 > 2. stackexchange.com The presence of electron-withdrawing groups on the ring further enhances the rate of substitution. masterorganicchemistry.com In the context of this compound, if a suitable leaving group like chlorine is present on the pyrimidine ring, it will readily undergo substitution by various nucleophiles. researchgate.netmdpi.com

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming the Meisenheimer intermediate. In the second, typically faster step, the leaving group is eliminated, and aromaticity is restored. masterorganicchemistry.com

| Reactant (Example) | Nucleophile | Conditions | Product |

| 4-Chloro-6-(furan-2-yl)pyrimidine | Ammonia (NH₃) | Heat | 4-Amino-6-(furan-2-yl)pyrimidine |

| 4-Chloro-6-(furan-2-yl)pyrimidine | Sodium methoxide (B1231860) (NaOMe) | Methanol, Reflux | 4-Methoxy-6-(furan-2-yl)pyrimidine |

| 4-Chloro-6-(furan-2-yl)pyrimidine | Hydrazine (N₂H₄) | Ethanol (B145695), Heat | 4-(Furan-2-yl)-6-hydrazinylpyrimidine |

| 2-Chloro-4-(furan-2-yl)pyrimidine | Piperidine | DMSO, Heat | 2-(Furan-2-yl)-4-(piperidin-1-yl)pyrimidine |

Electrophilic Aromatic Substitution on Furan Systems

In contrast to the pyrimidine ring, the furan moiety is electron-rich and undergoes electrophilic aromatic substitution (EAS) with great facility, reacting much more readily than benzene. pearson.compearson.com The oxygen atom's lone pairs contribute to the π-system, increasing the electron density of the ring and making it a target for electrophiles. chemicalbook.com

Electrophilic attack on the furan ring shows strong regioselectivity, preferentially occurring at the C2 and C5 positions (α-positions). chemicalbook.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at an α-position, which can be stabilized by three resonance structures, compared to only two for attack at a β-position (C3 or C4). pearson.comquora.com

In this compound, the furan ring is attached to the pyrimidine at the C2 position. Therefore, electrophilic substitution will be directed to the vacant C5 position of the furan ring. The pyrimidine ring, being electron-withdrawing, acts as a deactivating group on the furan ring. However, the inherent high reactivity of furan means that substitution can still be achieved, often under mild conditions. pearson.com

| Reaction Type | Electrophile/Reagent | Typical Product |

| Bromination | Bromine (Br₂) in Dioxane | 4-(5-Bromo-furan-2-yl)pyrimidine |

| Nitration | Acyl nitrate (B79036) (e.g., Acetyl nitrate) | 4-(5-Nitro-furan-2-yl)pyrimidine |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 1-(5-(Pyrimidin-4-yl)furan-2-yl)ethan-1-one |

| Sulfonation | Pyridine-SO₃ complex | 5-(Pyrimidin-4-yl)furan-2-sulfonic acid |

Intramolecular Cyclization and Rearrangement Reactions

The this compound scaffold can serve as a precursor for more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve introducing reactive functional groups onto either the pyrimidine or furan ring, which can then react with the adjacent ring. For instance, appropriately substituted derivatives can be used to construct furo[2,3-d]pyrimidine (B11772683) systems, which are of interest in medicinal chemistry. researchgate.net

The furan ring itself is known to participate in various rearrangement reactions. A classic example is the Achmatowicz rearrangement, where a furfuryl alcohol is converted into a dihydropyran derivative upon treatment with an oxidizing agent like bromine in methanol, followed by acidic rearrangement. polishtechnicalreview.comwikipedia.org While this specific reaction requires a hydroxymethyl group on the furan, it highlights the potential of the furan ring to undergo significant structural transformations.

More advanced intramolecular reactions involving the furan moiety have also been developed. For example, rhodium-catalyzed reactions of furans linked to 1,2,3-triazoles can trigger a cascade of rearrangements to form highly functionalized pyridine or indolizine (B1195054) structures. rsc.org Another example involves an intramolecular [2+4] cycloaddition between a furan ring and a cyclopropene, followed by a cyclopropylcarbinyl rearrangement, which has been used as a key step in the synthesis of complex natural products. nih.gov

| Reaction Class | Description | Starting Material Precursor | Resulting Structure |

| Intramolecular Cyclization | Reaction between substituents on both rings to form a new, fused ring. | A this compound with interacting functional groups. | Furo[2,3-d]pyrimidine derivative |

| Achmatowicz Rearrangement | Oxidation and rearrangement of a furfuryl alcohol to a dihydropyran. | 2-(Hydroxymethyl)furan derivative attached to a pyrimidine. | Dihydropyran derivative |

| Domino Rearrangement | A multi-step reaction cascade triggered by an initial transformation. | Furan linked to a reactive group (e.g., azavinyl carbene precursor). | Polycyclic systems (e.g., indolizines) |

Acid-Base Properties and Tautomerism Studies

The acid-base properties of this compound are primarily determined by the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring have lone pairs of electrons that are not fully delocalized within the aromatic system, making them available for protonation. Pyrimidine itself is a weak base with a pKa of approximately 1.3. nih.gov Therefore, under sufficiently acidic conditions, the this compound molecule can be protonated at one of the ring nitrogen atoms.

Tautomerism is a crucial concept for pyrimidine derivatives, especially those bearing hydroxyl or amino substituents. ias.ac.in For example, a hydroxyl group at the C4 position of a pyrimidine ring can exist in equilibrium with its keto tautomers. This is known as keto-enol tautomerism. For 4-hydroxypyrimidine, studies have shown that the equilibrium strongly favors the keto form, pyrimidin-4-one, over the aromatic enol form. chemicalbook.comresearchgate.net This stability of the keto form is a general feature of hydroxypyrimidines. nih.gov

In the context of the furan-substituted system, a compound like 2-(furan-2-yl)pyrimidin-4-ol would exist predominantly as its tautomer, 2-(furan-2-yl)pyrimidin-4(3H)-one. nih.gov Quantum chemical calculations and experimental studies on 4-pyrimidone have confirmed that the keto structure is the most stable form. chemicalbook.com The interconversion between tautomers involves proton migration, which has a significant energy barrier but can be facilitated by solvent molecules like water that form hydrogen-bonded bridges. chemicalbook.com

| Tautomeric Forms of 2-(Furan-2-yl)pyrimidin-4-ol |

| Enol Form (Aromatic) |

| 2-(Furan-2-yl)pyrimidin-4-ol |

| Keto Form (Non-Aromatic Pyrimidinone Ring) |

| 2-(Furan-2-yl)pyrimidin-4(3H)-one (Major Tautomer) |

| 2-(Furan-2-yl)pyrimidin-4(1H)-one (Minor Tautomer) |

Computational and Theoretical Investigations of 4 Furan 2 Yl Pyrimidine Analogues

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to elucidating the intrinsic properties of molecules. For 4-(furan-2-yl)pyrimidine analogues, these techniques offer a window into their electronic architecture, reactivity, and interaction capabilities at a sub-molecular level.

Density Functional Theory (DFT) has become a standard method for predicting the structural and electronic properties of molecular systems with a favorable balance of accuracy and computational cost. nih.gov Researchers utilize DFT to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to explore the energy landscapes of these molecules.

In a study of closely related 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, DFT calculations were performed using the B3PW91 functional with the 6-311+G(d,p) basis set to optimize the molecular geometries. scirp.orgresearchgate.net This level of theory is chosen to accurately model electron distribution and intermolecular forces. The optimization process involves finding the minimum energy conformation, which represents the most probable structure of the molecule. researchgate.net Similar DFT approaches, such as using the B3LYP functional with a 6-311G(d,p) or 6-31G(d,p) basis set, have been successfully applied to other complex heterocyclic systems containing furan (B31954) and pyrimidine-like moieties to determine their optimized structures. nih.govresearchgate.net These calculations are crucial for understanding the molecule's fundamental shape and the spatial relationship between the furan and pyrimidine (B1678525) rings, which dictates how it can interact with biological targets.

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting a molecule's reactive behavior, particularly for non-covalent interactions like hydrogen bonding and electrophilic attacks. scirp.org The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule, where different colors signify varying potential values.

For analogues of this compound, MEP maps are calculated on the optimized molecular geometry. scirp.org These maps typically use a color scale where red indicates regions of most negative potential (electron-rich areas, susceptible to electrophilic attack), and blue represents regions of most positive potential (electron-poor areas). researchgate.net In studies of 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, the MEP maps revealed that the most negative potential was concentrated around the nitrogen atoms of the pyrimidine ring. scirp.orgresearchgate.net Specifically, the N6 nitrogen atom was identified as being in the "reddest" region, indicating it is the most favorable site for an electrophilic attack. researchgate.net This analysis is critical for predicting which parts of the molecule are most likely to engage in interactions with biological receptors.

Building on the insights from MEP maps, quantum chemical calculations can be used to explicitly model hydrogen bonding and determine the preferred interaction sites energetically. This involves creating a complex between the pyrimidine derivative and a small probe molecule, such as hydrogen fluoride (B91410) (HF), which acts as a hydrogen bond donor. scirp.orgresearchgate.net

In the investigation of 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, researchers constructed complexes with HF at each potential hydrogen bond acceptor site (the nitrogen atoms and the furan's oxygen atom). scirp.orgresearchgate.net Subsequent geometry optimization of these complexes revealed that attempts to form a hydrogen bond with the furan's oxygen atom were unsuccessful; the probe molecule migrated to the N6 nitrogen of the pyrimidine ring. This suggests the oxygen's lone pairs contribute to the aromaticity of the furan ring, making them less available for hydrogen bonding. researchgate.net

The energetics of complexation confirmed these findings. By calculating the free enthalpy change (ΔG) for the formation of each hydrogen bond complex, a clear preference emerged. The complexation at the N6 nitrogen atom was consistently the most energetically favorable.

Table 1: Energetic and Percentage Data for Hydrogen Bond Complexes of a this compound Analogue

| Site | ΔG (kcal/mol) at B3PW91/6-311+G(d,p) | Complex Percentage (%) at B3PW91/6-311+G(d,p) |

|---|---|---|

| N2 Nitrogen | -1.840 | 17.02% |

| N6 Nitrogen | -4.649 | 82.98% |

Data derived from a study on 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine. scirp.org

As shown in the table, the calculations demonstrate that the N6 nitrogen atom is the primary hydrogen bonding site, accounting for approximately 83% of the complexes at the DFT level. scirp.org This quantitative data is invaluable for understanding the specific intermolecular interactions that govern the molecule's behavior.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic nature of molecules, including their conformational flexibility and potential as ligands.

A conformational analysis of 4-(2′-furyl)-2-(methylamino)pyrimidine was conducted using a combination of experimental NMR techniques and computational methods, including semi-empirical PM3 calculations and molecular dynamics. researchgate.net The study focused on the torsional profile of the furan-pyrimidine linkage. The results showed that the system predominantly exists in an s-trans conformation in solution, where the oxygen of the furan and the nitrogen of the pyrimidine are on opposite sides of the bond connecting the two rings. researchgate.net This preference for a specific conformation impacts how the molecule presents itself for interaction with a receptor.

Ligand-based computational methods are employed when the structure of the biological target is unknown or when analyzing the collective properties of a series of active molecules. wjpls.org These methods use a set of known active ligands to build a model that predicts the activity of new, untested compounds.

For analogues of this compound, techniques like Quantitative Structure-Activity Relationship (QSAR) are valuable. wjpls.org In a Hologram QSAR (HQSAR) study on furanyl derivatives acting as adenosine (B11128) A2A receptor antagonists, researchers were able to determine the contributions of different atoms or molecular fragments to the biological activity. researchgate.net This method can identify which parts of the this compound scaffold are crucial for activity and which can be modified to enhance potency or selectivity. Other ligand-based approaches involve generating pharmacophore models, which define the essential 3D arrangement of chemical features (like hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. wjpls.org These models then serve as templates for designing or screening for new, potentially active analogues.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine |

| 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine |

| 4-(2′-furyl)-2-(methylamino)pyrimidine |

Structure-Based Computational Methods for Predicting Molecular Interactions

Structure-based computational methods are fundamental in elucidating the molecular interactions of this compound analogues. Quantum chemical methods, such as those employed at the HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, have been utilized to investigate hydrogen bonding sites in derivatives like 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amines. scirp.org These studies compute molecular electrostatic potential maps, as well as geometric and energetic parameters of complexation reactions, to identify the most probable sites for interaction. For instance, in certain pyrimidine derivatives, one of the two nitrogen atoms in the pyrimidine ring was identified as the primary hydrogen bonding site. scirp.org

Density Functional Theory (DFT) is another key method used to study the electronic properties and adsorption behavior of pyrimidine derivatives. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps are calculated to visualize the electronic distribution and predict reactivity, where negative potential areas (often colored red) indicate sites for electrophilic attack and positive areas (blue) suggest nucleophilic reactivity. dergipark.org.tr Such analyses are crucial for understanding how these molecules might interact with biological surfaces or receptors. dergipark.org.trmdpi.com

Theoretical studies on related heterocyclic systems, such as pyridine-2,6- and furan-2,5-dicarboxamides, also rely on these methods to understand molecular conformations and supramolecular features, which are governed by factors like intramolecular hydrogen bonding and electronic effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are essential for establishing a mathematical correlation between the chemical structure of this compound analogues and their biological activity or physicochemical properties. nih.govnih.gov These models are valuable in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. arabjchem.org The reliability of a QSAR model is determined by its predictive power, even when the biological activity data spans a narrow range. arabjchem.org

Recent studies have applied QSAR to understand the antimicrobial activity of furan-3-carboxamides and 1,6-dihydropyrimidine derivatives. nih.govnih.gov Similarly, QSPR models have been developed for furan derivatives to predict their performance as corrosion inhibitors. digitaloceanspaces.com These studies underscore the utility of computational models in predicting the functional properties of heterocyclic compounds.

The foundation of a robust QSAR or QSPR model lies in the careful generation and selection of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For heterocyclic systems like furan and pyrimidine derivatives, a wide array of descriptors are employed, including:

Lipophilic Descriptors: These describe the molecule's hydrophobicity, which influences its absorption and distribution.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and dipole moment, which are critical for molecular interactions. nih.govarabjchem.org

Steric and Geometric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a binding site. nih.govarabjchem.org

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about connectivity and branching. arabjchem.org

In a QSPR study on furan derivatives, quantum chemical calculations using DFT were employed to determine various physicochemical descriptors. digitaloceanspaces.com For a series of 1,6-dihydropyrimidines, lipophilic, electronic, geometric, and spatial descriptors were correlated with their antifungal activity. nih.gov

Once descriptors are generated, various statistical techniques are used to build the predictive model. The choice of method depends on the complexity of the relationship between the descriptors and the activity/property.

Linear Regression Methods: Techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used to establish linear relationships. digitaloceanspaces.com MLR is a straightforward method, while PCR and PLS are useful when dealing with a large number of correlated descriptors. digitaloceanspaces.com

Non-Linear Methods: For more complex relationships, non-linear techniques are employed. Genetic Function Approximation (GFA) is a method that has been used to study the structural requirements for fungal inhibition in 1,6-dihydropyrimidine derivatives. nih.gov Machine learning approaches, such as Multilayer Perceptron (MLP) neural networks, are also utilized for developing QSAR models, for instance, in predicting the corrosion inhibition performance of various compounds. digitaloceanspaces.com

The predictive power of these models is rigorously validated using internal and external cross-validation techniques, ensuring their robustness and reliability. nih.gov

Computational models are also adept at predicting the chemical reactivity and selectivity of this compound analogues. By analyzing the molecular electrostatic potential (MEP), researchers can predict sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr In MEP maps, regions of negative potential (typically colored red and orange) are associated with electrophilic reactivity, while positive potential regions (blue) indicate sites for nucleophilic reactivity. dergipark.org.tr

Quantum chemical studies can identify specific atoms that are major sites for interactions like hydrogen bonding. scirp.org For example, in a study of three 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, calculations at both HF and B3PW91 levels identified one of the pyrimidine nitrogen atoms as the dominant hydrogen bonding site. scirp.org This type of predictive information is invaluable for understanding reaction mechanisms and designing molecules with specific interaction profiles.

Molecular Docking Simulations for Theoretical Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsioc-journal.cn It is widely applied in drug design to simulate the interaction between a small molecule ligand, such as a this compound analogue, and a macromolecular target, typically a protein or nucleic acid. acs.orgresearchgate.net

Numerous studies have employed molecular docking to investigate the potential of pyrimidine and furan-containing compounds. nih.govmdpi.commdpi.com For instance, docking studies have been performed on pyrimidine derivatives as potential inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) and EGFR kinase. nih.govsioc-journal.cn These simulations provide insights into the binding affinity and the specific interactions that stabilize the ligand-target complex, guiding the development of more potent and selective inhibitors. sioc-journal.cntandfonline.com

A key outcome of molecular docking is the prediction of the binding mode, which includes the orientation and conformation of the ligand within the target's binding site. nih.gov These simulations can reveal crucial interactions such as hydrogen bonds and hydrophobic interactions that anchor the ligand. researchgate.net

For example, in a study of novel 2,4,6-trisubstituted pyrimidine derivatives, molecular docking demonstrated that compounds 2c and 3d had stronger affinities for the enzyme succinate dehydrogenase (SDH) than the commercial fungicide fluopyram. sioc-journal.cn The predicted binding energies for compounds 2c and 3d were -32.2 kJ/mol and -31.8 kJ/mol, respectively, compared to -28.9 kJ/mol for fluopyram. sioc-journal.cn

In another study, docking simulations of pyrimidine derivatives into the binding pockets of B. subtilis Purine riboswitch and E. coli TPP riboswitch identified specific hydrogen bond, electrostatic, and hydrophobic interactions. researchgate.net Computational studies on pyrazolo[4,3-e] scirp.orgnih.govtriazolo[1,5-c]pyrimidines targeting adenosine receptors suggested several alternative binding modes within the orthosteric binding site, with the specific mode being driven by the substituent at a particular position. nih.gov This detailed structural information is vital for rationalizing the observed biological activity and for the structure-based design of new, more effective molecules.

Data Tables

Table 1: Predicted Binding Energies of Pyrimidine Derivatives with Succinate Dehydrogenase (SDH)

| Compound | Binding Energy (kJ/mol) | Reference |

|---|---|---|

| 4-(furan-2-yl)-2-methyl-6-(p-tolyl)pyrimidine (2c ) | -32.2 | sioc-journal.cn |

| 4-(4-chlorophenyl)-6-(5-methylfuran-2-yl)-2-(1H-pyrazol-1-yl)pyrimidine (3d ) | -31.8 | sioc-journal.cn |

Table 2: Quantum Chemical Investigation of Hydrogen Bonding Sites in Pyrimidine Derivatives

| Method | Major Hydrogen Bonding Site | Percentage of Interaction | Reference |

|---|---|---|---|

| HF/6-311+G(d,p) | Pyrimidine Nitrogen Atom | ~83.0% | scirp.org |

Estimation of Theoretical Binding Affinities and Interaction Energies

Molecular docking studies are a cornerstone of computational drug design, enabling the prediction of the binding orientation and affinity of a ligand to a specific protein target. The binding affinity is often quantified as a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. For analogues of this compound, these computational estimations have been crucial in identifying promising compounds for further experimental evaluation.

In a study on newly synthesized chromeno[4,3-d]pyrimidine-2,5-diones incorporating a 4-(furan-2-yl) moiety, molecular docking simulations revealed docking scores ranging from -8 to -9 kcal/mol. benthamdirect.com These values suggest a strong and stable interaction with their target proteins, comparable to co-crystallized ligands. benthamdirect.com

Another research effort focused on pyrimidinone ring-containing 1,2,3-triazole derivatives, which include a 4-(4-(6-(furan-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) structure. One of the synthesized compounds in this series demonstrated a notable binding affinity of -8.8 kcal/mol with its target protein. impactfactor.org

Furthermore, investigations into 2,4,6-trisubstituted pyrimidine analogues, such as 4-(furan-2-yl)-2-methyl-6-(p-tolyl)pyrimidine, have utilized molecular docking to predict their interaction with succinate dehydrogenase (SDH). The calculated binding energy for this specific compound was -32.2 kJ/mol, indicating a stronger affinity than the commercial fungicide fluopyram, which had a binding energy of -28.9 kJ/mol. sioc-journal.cn

In a different context, pyridothienopyrimidine derivatives were evaluated as potential inhibitors of E. coli DNA gyrase B. An N-(furan-2-yl)-4'-amine derivative exhibited a significant binding energy of -6.64 kcal/mol in docking studies. mdpi.com

The following table summarizes the theoretical binding affinities of various this compound analogues from different studies.

| Compound Class | Target Protein/System | Binding Affinity/Energy | Reference |

| Chromeno[4,3-d]pyrimidine-2,5-diones | Coagulation protein; Tubulin polymerization protein | -8 to -9 kcal/mol | benthamdirect.com |

| Pyrimidinone ring-containing 1,2,3-triazoles | Protein (PDB ID: 8cx9) | -8.8 kcal/mol | impactfactor.org |

| 4-(Furan-2-yl)-2-methyl-6-(p-tolyl)pyrimidine | Succinate Dehydrogenase (SDH) | -32.2 kJ/mol | sioc-journal.cn |

| N-(furan-2-yl)-4'-amine derivative of pyridothienopyrimidine | E. coli DNA gyrase B | -6.64 kcal/mol | mdpi.com |

| 2-(2-Fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | Human A1 and A2A Adenosine Receptors | Ki = 1.9 nM (A1), Ki = 0.06 nM (A2A) | nih.gov |

| 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Human A2A Adenosine Receptor | Ki = 8.62 nM, IC50 = 7.42 nM | mdpi.com |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For this compound and its analogues, hydrogen bonds and π-π stacking are consistently identified as critical components of their binding modes.

The pyrimidine ring itself is recognized for its capacity for dual hydrogen-bonding and its high dipole moment, which facilitates π-π stacking interactions. impactfactor.org These intrinsic properties make it a valuable scaffold in drug design.

Hydrogen Bonding:

Computational studies have identified specific hydrogen bond interactions between this compound analogues and amino acid residues within the binding sites of their target proteins. For instance, in the study of chromeno[b]pyrimidine derivatives, interactions were observed with Tyr 281 and Thr 179. benthamdirect.com In another example, the naphthalene (B1677914) ring of a pyrimidine derivative was found to form two hydrogen bonds with Arg120 and Tyr355 in the binding center of COX-1. mdpi.com The carbonyl group of a hetaryl chalcone (B49325), a precursor to some pyrimidine derivatives, was shown to form hydrogen bonds with the NH of ASN137 and SER134. eijppr.com

π-π Stacking and Other Interactions:

π-π stacking interactions are another crucial factor in the binding of aromatic heterocyclic systems like this compound. The interaction between the furan and pyrimidine rings of different molecules has been observed in crystallographic studies, with a plane-to-plane centroid distance of 3.442(1) Å. mdpi.com Molecular docking studies of pyrimidine derivatives targeting cyclooxygenases have shown that the pyrimidine ring can engage in π-alkyl interactions with residues such as Val349 and Ala527. mdpi.com Furthermore, the benzonitrile (B105546) moiety of some inhibitors is noted for its potential π-stacking interaction with aromatic residues like Y188 and F227 in the hydrophobic channel of their target. nih.gov

The following table details some of the key intermolecular interactions identified for this compound analogues.

| Compound/Analogue Class | Interacting Residues/Moieties | Type of Interaction | Reference |

| Chromeno[b]pyrimidine derivatives | Tyr 281, Thr 179 | Amino acid interactions | benthamdirect.com |

| Pyrimidine ring | Aromatic systems | π-π stacking | impactfactor.org |

| Furan and pyrimidine rings | Furan and pyrimidine rings | π-stacking with a centroid distance of 3.315(1) Å and 3.442(1) Å | mdpi.com |

| Naphthalene-pyrimidine derivative | Arg120, Tyr355 | Hydrogen bonding | mdpi.com |

| Pyrimidine ring in a COX inhibitor | Val349, Ala527 | π-alkyl interactions | mdpi.com |

| Hetaryl chalcone precursor | ASN137, SER134 | Hydrogen bonding | eijppr.com |

| Piperidine-substituted thiophene[3,2-d]pyrimidine | Tyr181, Tyr188, Phe227, Trp229, Leu234 | Hydrophobic interactions | nih.gov |

Ligand Design Principles and Coordination Chemistry Involving 4 Furan 2 Yl Pyrimidine Motifs

Design Considerations for Pyrimidine-Based Ligands

The design of pyrimidine-based ligands is a strategic process in medicinal chemistry and materials science, where the pyrimidine (B1678525) core serves as a versatile and modular scaffold. nih.gov The nitrogen atoms within the pyrimidine ring are key features, often participating in hydrogen bonding with biological targets. nih.gov The reactivity and efficiency of the chemical reactions used to build these ligands are primary considerations to ensure the purity of the final compounds. nih.gov The diversity of a ligand library is expanded by the variety of commercially available building blocks and the scope of DNA-compatible reactions. nih.gov

Several strategies are employed for the synthesis of pyrimidine-based libraries. One approach involves the in situ cyclization of a DNA-tagged α,β-unsaturated ketone with guanidine (B92328). nih.gov Another common method is the sequential displacement of chlorine atoms from a starting material like 2,4,6-trichloropyrimidine (B138864) using SNAr reactions or transition-metal-promoted cross-coupling reactions. nih.gov However, this can sometimes lead to poor site-selectivity. nih.gov To address this, alternative scaffolds, such as those with a methylsulfonyl group replacing a chlorine atom, can be used to improve the regioselectivity of the SNAr reaction. nih.gov

The incorporation of a furan (B31954) moiety, as seen in 4-(furan-2-yl)pyrimidine, introduces additional considerations. The oxygen atom in the furan ring can potentially act as a coordination site, although its participation in the aromaticity of the furan ring can diminish its electron-donating ability. researchgate.netscirp.org This was observed in a study where attempts to form hydrogen bonds with the furan oxygen were unsuccessful, with the probe molecule migrating to a nitrogen atom on the pyrimidine ring instead. researchgate.netscirp.org

Chelation Behavior and Metal-Ligand Complex Formation

The chelation behavior of ligands containing the this compound motif is influenced by the electronic properties and steric factors of both the pyrimidine and furan rings. The nitrogen atoms of the pyrimidine ring are typically the primary sites for metal coordination. scirp.orgresearchgate.net

Structural Characterization of Metal Complexes

X-ray crystallography is a crucial technique for elucidating the precise three-dimensional arrangement of atoms in metal complexes of pyrimidine-based ligands. In one instance, a coordination complex of a derivative of this compound with zinc(II) was characterized, revealing that the zinc cation is coordinated by a nitrogen atom of the triazole ring and an amino group. nih.goviucr.org The resulting coordination polymer forms chains where the organic ligand bridges two zinc cations. nih.goviucr.org

In another study involving Schiff base ligands derived from a pyrimidine precursor, X-ray diffraction analysis of Ni(II), Co(III), and Fe(III) complexes showed distorted octahedral geometries. researchgate.net The ligand coordinated to the metal ions through the pyrimidyl and azomethine nitrogen atoms, as well as a thiolato sulfur atom. researchgate.net

The table below summarizes the structural features of a selection of metal complexes containing furan and pyrimidine moieties.

| Compound | Metal Ion | Coordination Geometry | Key Interactions | Ref. |

| catena-poly[[[acetatochloridozinc(II)]-μ-(5R,6R,7S)-5-(furan-2-yl)-7-phenyl-4,5,6,7-tetrahydro nih.govresearchgate.netscirp.orgtriazolo[1,5-a]pyrimidin-6-amine] monohydrate] | Zn(II) | Tetrahedral | Coordination via triazole nitrogen and amino group, forming polymeric chains. | nih.goviucr.org |

| Ni(II) complex with S-methyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazate | Ni(II) | Distorted Octahedral | Coordination through pyrimidyl nitrogen, azomethine nitrogen, and thiolato/thione sulfur. | researchgate.net |

| Co(III) complex with S-methyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazate | Co(III) | Distorted Octahedral | Coordination through pyrimidyl nitrogen, azomethine nitrogen, and thiolato sulfur. | researchgate.net |

| Fe(III) complex with S-methyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazate | Fe(III) | Distorted Octahedral | Coordination through pyrimidyl nitrogen, azomethine nitrogen, and thiolato sulfur. | researchgate.net |

Influence of Pyrimidine and Furan Moieties on Coordination Modes

The pyrimidine ring, being π-deficient due to the electronegative nitrogen atoms, strongly influences the coordination behavior. scispace.com The electron densities at the 2-, 4-, and 6-positions are depleted, making them favorable for coordination with metal ions. scispace.com The furan ring, on the other hand, can exhibit π-stacking interactions. mdpi.com In the crystal structures of some furan-dicarboxamide derivatives, π-stacking was observed between the furan and pyrimidine rings. mdpi.com

The presence of different functional groups on the pyrimidine and furan rings can also alter the coordination mode. For instance, the introduction of bulky substituents can lead to a switch in the coordination mode, as seen in low-valent Group 6 carbonyl complexes with pyrimidine-based bisphosphines. researchgate.net

Theoretical Studies on Coordination Geometries and Electronic Structures of Complexes

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries and electronic structures of metal complexes. These studies provide insights into bonding properties and help to rationalize experimental observations.

Theoretical studies on furan-based N,O-hybrid extractants for Am(III) and Eu(III) showed that the Am-ligand bonds have more covalent character than the Eu-ligand bonds, which was attributed to the greater involvement of Am-5f orbitals in bonding. ustc.edu.cn Molecular electrostatic potential (MEP) maps are used to identify potential coordination sites. For derivatives of this compound, MEP maps have identified the nitrogen atoms of the pyrimidine ring as the most probable sites for hydrogen bonding. researchgate.netscirp.org

A study on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one utilized DFT calculations with the B3LYP functional to detail its structural and electronic properties. bohrium.com Molecular docking simulations further investigated the interaction of this compound with DNA, revealing that the lowest energy docking pose occurs in the minor groove. bohrium.com

Applications of this compound Derivatives as Scaffolds for Sensor Design and Recognition

The ability of this compound derivatives to form stable complexes with specific metal ions makes them promising candidates for the development of chemical sensors. The exploitation of multiple binding sites on scaffolds like furan-dicarboxamides allows for the design of various functional materials, including sensors and coordination sites. mdpi.com The interaction of these ligands with metal ions can lead to changes in their photophysical properties, such as fluorescence or absorbance, which can be harnessed for sensing applications.

For example, the design of thiazolo[5,4-d]pyrimidine (B3050601) derivatives featuring a furan-2-yl ring has led to compounds with high affinity for adenosine (B11128) receptors, suggesting their potential in the development of therapeutic agents that can be detected and monitored. mdpi.com

Future Research Directions and Untapped Methodological Avenues in 4 Furan 2 Yl Pyrimidine Chemistry

Development of Novel Green Chemistry Approaches for Synthesis

The future of synthesizing 4-(furan-2-yl)pyrimidine and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance efficiency. Research is moving beyond traditional synthesis methods, which often involve harsh conditions and hazardous solvents, towards more sustainable alternatives.

Promising green approaches include the use of ionic liquids, ultrasound irradiation, and solvent-free techniques. researchgate.net For instance, an efficient synthesis of chromeno[b]pyrimidine derivatives incorporating the this compound moiety has been achieved using 1-Ethyl-3-methylimidazolium acetate (B1210297) as both an ionic liquid medium and a catalyst. benthamdirect.com This method offers high yields (86-90%), a simple protocol, and mild reaction conditions (65-70 °C), thereby eliminating the need for separate catalysts and volatile organic solvents. benthamdirect.com Similarly, ultrasound irradiation has been effectively used to synthesize novel benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine analogues in excellent yields (94–97%) and short reaction times (10–15 min) at room temperature. researchgate.net

Another sustainable avenue is the use of mechanochemical methods, such as solvent-free ball milling, which can improve reaction efficiency and reduce waste. researchgate.netheteroletters.org These techniques represent a significant step forward in the environmentally friendly production of complex heterocyclic compounds.

Table 1: Comparison of Green Synthesis Methodologies for Furan-Pyrimidine Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Example Application | Reference |

| Ionic Liquid Synthesis | 1-Ethyl-3-methylimidazolium acetate [EMIM][OAc] | High yields, simple protocol, mild conditions, catalyst/solvent combined. | Synthesis of 4-(furan-2-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-diones. | benthamdirect.com |

| Ultrasound Irradiation | Ammonium acetate | Excellent yields, short reaction times, room temperature, energy efficient. | Synthesis of benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine analogues. | researchgate.net |

| Microwave Irradiation | Palladium(II) acetate | Rapid heating, shorter reaction times (10 minutes). | Synthesis of 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines. | ijnrd.org |

| Solvent-Free Milling | Not specified | Reduced solvent waste, high efficiency. | General synthesis of various phenyl dihydropyrimidines. | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

While standard spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are fundamental for the characterization of this compound derivatives, the increasing complexity of new molecules necessitates the use of more advanced methods. ijnrd.orgnih.govnih.gov Detailed ¹H-NMR and IR data have been successfully used to confirm the structures of various 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. nih.gov

Future research will likely rely more heavily on two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign protons and carbons in intricate, fused heterocyclic systems derived from the this compound scaffold. Furthermore, for applications in materials science where compounds might exist in solid or polymeric forms, solid-state NMR will be an invaluable tool for probing molecular structure and intermolecular interactions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are already being used to confirm the elemental composition of novel pyrimidine (B1678525) analogues. researchgate.net

Table 2: Spectroscopic Data for Representative 4-(Furan-2-yl)-tetrahydropyrimidine Derivatives

| Compound | Key ¹H-NMR Signals (δ, ppm in DMSO-d₆) | Key IR Signals (γ, cm⁻¹) | Reference |

| Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3a) | 5.29 (d, 1H, C4-H), 6.20 (d, 1H, C5'-H), 6.40 (dd, 1H, C4'-H), 7.64 (m, 1H, C3'-H), 9.72 (d, 1H, N3-H), 10.48 (s, 1H, N1-H) | 3313, 3184 (NH), 1662 (C=O, ester) | nih.gov |

| Tert-Butyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3d) | 5.17 (s, 1H, C4-H), 6.13 (bs, 1H, C5'-H), 6.39 (m, 1H, C4'-H), 7.58 (bs, 1H, C3'-H), 9.55 (bs, 1H, N3-H), 10.28 (s, 1H, N1-H) | 3167 (NH), 1705 (C=O, ester) | nih.gov |

| Benzyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3e) | 5.27 (d, 1H, C4-H), 6.11 (d, 1H, C5'-H), 6.38 (dd, 1H, C4'-H), 7.22-7.33 (m, 5H, C₆H₅), 9.66 (m, 1H, N3-H), 10.46 (s, 1H, N1-H) | 3298, 3178 (NH), 1699 (C=O, ester) | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based compounds. ML algorithms are already being developed to predict the properties and activities of pyrimidine derivatives. researchgate.net For example, models like random forest (RF) and gradient boosting (GB) have shown significant success in predicting the corrosion inhibition efficiency of pyrimidines, with RF models demonstrating a coefficient of determination (R²) value of up to 0.99 after data augmentation. researchgate.net

Future work will involve training these algorithms on datasets specific to this compound to predict reaction outcomes, optimize synthesis conditions, and design novel molecules with desired properties. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the de novo design of molecules, exploring a vast chemical space to identify novel scaffolds. researchgate.netfrontiersin.org This approach, known as generative chemistry, can accelerate the hit identification and scaffold-hopping process, moving beyond what can be conceptualized by human chemists alone. researchgate.netacs.org

Table 3: Applications of Machine Learning in Pyrimidine Chemistry

| ML Application | ML Model(s) | Objective | Key Finding | Reference |

| QSAR Modeling | Data-driven ML | Predict antiproliferative activity of pyrimidine derivatives. | Model successfully predicted the activity of a newly synthesized trisubstituted pyrimidine with high accuracy. | mdpi.com |

| Corrosion Inhibition | Random Forest (RF), Gradient Boosting (GB) | Predict the corrosion inhibition efficiency of pyrimidine compounds. | Virtual sample generation significantly improved model accuracy, with R² values increasing to >0.96. | researchgate.net |

| Prognostic Signature | Random Survival Forest (RSF) | Develop a pyrimidine metabolism-related signature for cancer prognosis. | A robust prognostic model (PMRS) was created and validated, showing superior performance in predicting survival outcomes. | medsci.org |

| De Novo Design | Recurrent Neural Network (RNN) | Generate novel, scaffold-focused small molecule libraries. | Feasibility of creating scaffold-focused chemical libraries based on machine intelligence was demonstrated. | researchgate.net |

Exploration of this compound as a Scaffold for Complex Chemical Architectures

The this compound core is a versatile building block for constructing more complex, polycyclic chemical architectures. Its inherent reactivity allows for functionalization and fusion with other heterocyclic rings, leading to novel molecular frameworks with unique properties. Researchers have successfully used furan-pyrimidine precursors to synthesize a variety of fused systems.

For example, the scaffold is present in derivatives of thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d']dipyrimidines, which have been studied for their fluorescent properties. deepdyve.com It has also been incorporated into pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are of significant interest in medicinal chemistry. acs.orgmdpi.com The strategy of "scaffold-hopping," where a known active core is replaced by a new one like this compound, is a promising avenue for discovering compounds with novel biological activities or improved properties. nih.gov The synthesis of complex structures, such as 8-(furan-2-yl)-3-thiazolo (5,4-e)(1,2,4)triazolo(1,5-c)pyrimidine-2(3H)-thione, highlights the potential of this scaffold in generating diverse and elaborate molecules. ontosight.ai

Table 4: Examples of Complex Architectures from Furan-Pyrimidine Scaffolds

| Base Scaffold | Resulting Complex Architecture | Potential Application Area | Reference |

| 4-(Furan-2-yl)nicotinonitrile | Pyridopyrimidines, Benzo researchgate.netmdpi.com[g]oxazocines | Heterocyclic Synthesis | researchgate.net |

| 4-Chloro-6-(furan-2-yl)pyrimidine | N-(furan-2-yl)-...-pyridothienopyrimidine | Antibacterial Agents | mdpi.com |

| 1-(Furan-2-yl)-3-(thiophen-2-yl) chalcone (B49325) | Fused Pyrimidine and Pyridine (B92270) derivatives | Antimicrobial Agents | researchgate.net |

| Furan-2-carbaldehyde | Pyrazolo[1,5-a]pyrimidines | Medicinal Chemistry, Antibiofilm Agents | acs.org |

| This compound | Thiazolo[5,4-e] researchgate.netmdpi.comscirp.orgtriazolo[1,5-c]pyrimidine | Medicinal Chemistry, Materials Science | ontosight.ai |

Theoretical Investigations into Photophysical and Electronic Properties for Materials Science Applications

Computational chemistry offers powerful tools to predict and understand the electronic and photophysical properties of this compound derivatives, guiding their development for materials science applications. researchgate.netscirp.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for investigating molecular orbitals, absorption spectra, and emission characteristics. rsc.org

Theoretical studies on related 4,6-disubstituted pyrimidines have identified one of the pyrimidine nitrogen atoms as the major hydrogen bonding site, a key insight for designing intermolecular interactions in materials. researchgate.netscirp.org After optimization, it was observed that a probe molecule migrated from the furan's oxygen atom to the N6 nitrogen of the pyrimidine ring, suggesting the oxygen's lone pair participates in the aromaticity of the furan (B31954). researchgate.net

Future research will focus on using these computational methods to design this compound derivatives with tailored properties for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. deepdyve.commdpi.comresearchgate.net By strategically modifying substituents on both the furan and pyrimidine rings, it is possible to tune the energy levels of the HOMO and LUMO, control charge-transfer characteristics, and thus manipulate the color and efficiency of fluorescence. rsc.orgresearchgate.net

Table 5: Theoretical and Photophysical Studies on Related Pyrimidine Systems

| Study Focus | Computational Method | Key Finding | Implication for this compound | Reference |

| Hydrogen Bonding Sites | HF/6-311+G(d,p), B3PW91/6-311+G(d,p) | The N6 nitrogen atom of the pyrimidine ring is the preferential hydrogen bonding site in halo-phenyl-furan-pyrimidine derivatives. | Guides the design of crystal structures and materials where hydrogen bonding is critical. | researchgate.netscirp.org |

| Photophysical Properties | DFT/TD-DFT | Electron-donating groups on the fused ring of pyrazolo[1,5-a]pyrimidines enhance absorption and emission. | Provides a strategy for tuning the optical properties of furan-pyrimidine fluorophores. | rsc.org |

| Luminescent States | TD-DFT | Aryl substituents on a pyrimidine core can tune the excited state from charge-transfer (CT) to locally excited (LE). | Allows for the design of materials with specific luminescent properties sensitive to their environment. | researchgate.net |

常见问题

Q. What are the standard synthetic routes for preparing 4-(furan-2-yl)pyrimidine derivatives, and how are reaction conditions optimized?

The Biginelli reaction is commonly used to synthesize this compound derivatives. For example, 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate esters are prepared via a one-pot cyclocondensation of ethyl acetoacetate, thiourea, and furfural in the presence of HCl as a catalyst. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst loading to achieve yields of 60–75%. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How is the structural characterization of this compound derivatives performed?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : NMR confirms substituent integration (e.g., furan protons at δ 6.3–7.4 ppm, pyrimidine protons at δ 7.8–8.6 ppm).

- X-ray crystallography : Single-crystal studies (using SHELX programs) resolve bond lengths, angles, and supramolecular interactions. For example, hydrogen bonding between pyrimidine N atoms and carboxylic acid protons in cocrystals is critical for stability .

- HRMS : Validates molecular formulas (e.g., CHNOS for antimicrobial derivatives) .

Q. What safety protocols are essential when handling this compound intermediates?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents.

- Waste disposal : Segregate halogenated byproducts (e.g., chloro derivatives) and transfer to licensed hazardous waste facilities.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and acid-base behavior. For instance, ΔpKa values between pyrimidine (pKa ~3.6) and carboxylic acids (pKa ~2.7–3.3) predict hydrogen-bonded cocrystal formation. Molecular dynamics simulations further evaluate solvation effects and conformational stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound compounds?

Discrepancies in antioxidant or antimicrobial activity often arise from assay variability. To address this:

- Standardize assays : Use consistent DPPH/ABTS radical scavenging protocols (e.g., 100 μM compound concentration, 30-minute incubation).

- Control variables : Match solvent systems (e.g., DMSO concentration ≤1%) and cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests).

- Validate via SAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine enhance antioxidant activity) .

Q. How do crystallographic studies inform drug design for this compound-based therapeutics?

X-ray structures reveal binding motifs critical for target interaction. For example, hydrogen bonds between pyrimidine N1 and kinase active-site residues (e.g., EGFR-T790M) improve inhibitor specificity. Twinning and high-resolution data (R factor <0.05) ensure accurate electron density maps for rational modifications .

Q. What synthetic challenges arise when introducing fluorinated substituents to this compound scaffolds?

Fluorination at the pyrimidine 4-position requires careful reagent selection (e.g., Selectfluor® or DAST) to avoid furan ring degradation. Microwave-assisted synthesis (100°C, 30 minutes) improves yields of 4-fluoro derivatives (~85%). NMR monitors regioselectivity (δ -110 to -120 ppm for CF groups) .

Q. How can stability issues in this compound derivatives be mitigated during storage?

- Light sensitivity : Store in amber vials under inert gas (N or Ar).

- Hydrolysis : Lyophilize hygroscopic compounds and use desiccants (silica gel).

- Thermal degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify decomposition pathways .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

Table 2 : Bioactivity Data Comparison

| Derivative | Assay Type | IC/MIC Value | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)-6-methyl | DPPH Scavenging | 42 μM | |

| 4-Fluoro-2-methyl | S. aureus | 12.5 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。